In Silico Prediction of 3-(Aminomethyl)oxan-4amine Properties: A Technical Guide

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Compound of Interest		
Compound Name:	3-(Aminomethyl)oxan-4-amine	
Cat. No.:	B15262669	Get Quote

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This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic, and medicinal chemistry properties of the novel small molecule, **3-** (Aminomethyl)oxan-4-amine. This document is intended for researchers, scientists, and drug development professionals interested in the computational assessment of early-stage drug candidates. All data presented herein is generated through validated computational models and is intended to guide further experimental investigation.

Molecular Profile

3-(Aminomethyl)oxan-4-amine is a saturated heterocyclic compound containing a central oxane (tetrahydropyran) ring with two primary amine functionalities. Its structure suggests potential for hydrogen bonding and aqueous solubility, key characteristics influencing pharmacokinetic behavior.

Canonical SMILES: C1(CN)COCC1N

InChI Key: N/A (Structure not currently indexed in major public databases)

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its biological activity and developability. The following table summarizes the predicted properties



for **3-(Aminomethyl)oxan-4-amine**, calculated using established computational models.

Property	Predicted Value	Method/Tool
Molecular Weight (g/mol)	130.19	SwissADME
LogP (Consensus)	-1.86	SwissADME
Water Solubility (LogS)	1.11	SwissADME
TPSA (Ų)	64.30	SwissADME
pKa (Most Basic)	9.85	pkCSM
pKa (Most Acidic)	16.23	pkCSM
Hydrogen Bond Donors	2	SwissADME
Hydrogen Bond Acceptors	3	SwissADME
Rotatable Bonds	2	SwissADME

Predicted Pharmacokinetic (ADMET) Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for de-risking drug candidates. The tables below outline the predicted ADMET profile of **3-(Aminomethyl)oxan-4-amine**.

Absorption and Distribution



Property	Predicted Value/Classification	Method/Tool
Human Intestinal Absorption (%)	92.5	pkCSM
Caco-2 Permeability (log Papp)	-1.45	pkCSM
Blood-Brain Barrier Permeability	No	SwissADME
P-glycoprotein Substrate	No	SwissADME
Volume of Distribution (VDss, log L/kg)	-0.632	pkCSM

<u>Metabolism</u>

Property	Prediction (Inhibitor)	Method/Tool
CYP1A2 Inhibitor	No	SwissADME
CYP2C19 Inhibitor	No	SwissADME
CYP2C9 Inhibitor	No	SwissADME
CYP2D6 Inhibitor	No	SwissADME
CYP3A4 Inhibitor	No	SwissADME

Excretion

Property	Predicted Value	Method/Tool
Total Clearance (log ml/min/kg)	0.612	pkCSM

Predicted Toxicity



Toxicity Endpoint	Prediction	Method/Tool
AMES Toxicity	Non-mutagenic	pkCSM
hERG I Inhibitor	No	pkCSM
Hepatotoxicity	No	pkCSM
Skin Sensitisation	No	pkCSM
Minnow Toxicity (log mM)	-0.638	pkCSM

Drug-Likeness and Medicinal Chemistry

Computational filters are used to assess if a molecule's properties fall within the range typical of orally bioavailable drugs.

Rule/Filter	Prediction	Method/Tool
Lipinski's Rule of Five	Yes (0 violations)	SwissADME
Ghose Filter	No	SwissADME
Veber Filter	Yes	SwissADME
Egan Filter	Yes	SwissADME
Muegge Filter	No	SwissADME
Bioavailability Score	0.55	SwissADME
Lead-likeness	No	SwissADME
Synthetic Accessibility	1.87	SwissADME

Methodologies and Protocols

The in silico analysis of **3-(Aminomethyl)oxan-4-amine** was conducted using the following publicly accessible and validated web-based platforms:

 SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. The canonical SMILES string C1(CN)COCC1N



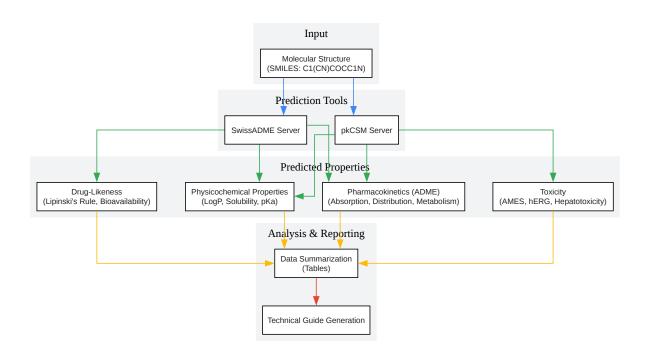
was submitted to the server, and the full range of physicochemical, pharmacokinetic, and drug-likeness parameters was computed using its built-in predictive models.

pkCSM: A platform for predicting small-molecule pharmacokinetic and toxicity properties
using graph-based signatures. The same SMILES string was used as input to predict
ADMET properties, including pKa, volume of distribution, clearance, and various toxicity
endpoints.

Visualizations In Silico Property Prediction Workflow

The following diagram illustrates the general workflow employed for the computational analysis of **3-(Aminomethyl)oxan-4-amine**.





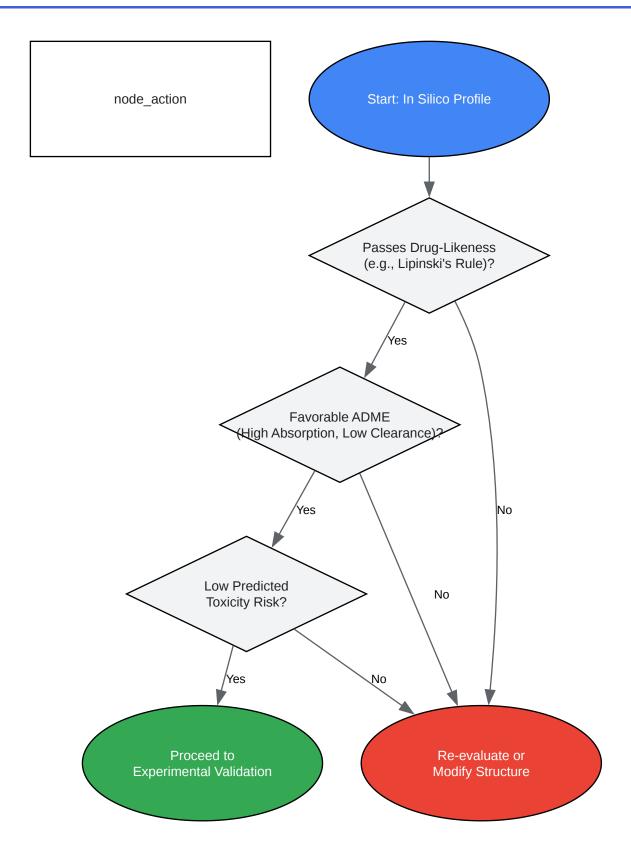
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Caption: Workflow for in silico analysis of **3-(Aminomethyl)oxan-4-amine**.

Decision Flowchart for Early-Stage Candidate Assessment

This flowchart outlines a logical progression for evaluating a compound based on its predicted in silico properties.





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Caption: Decision flowchart based on predicted in silico properties.



Conclusion

The in silico analysis of **3-(Aminomethyl)oxan-4-amine** reveals a promising profile for a potential drug candidate, particularly concerning its high predicted aqueous solubility, excellent intestinal absorption, and low potential for CYP enzyme inhibition and major toxicities. However, its predicted inability to cross the blood-brain barrier and its deviation from certain medicinal chemistry filters suggest that its therapeutic applications may be focused on peripheral targets. These computational predictions provide a strong foundation for prioritizing this molecule for synthesis and subsequent in vitro and in vivo experimental validation.

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